molecular formula C10H14ClN B2501334 (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride CAS No. 69241-18-5

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride

Cat. No.: B2501334
CAS No.: 69241-18-5
M. Wt: 183.68
InChI Key: XRWXBXHIAUZHMB-DHTOPLTISA-N
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Description

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride is a chiral amine compound with a cyclobutane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Cyclobutane Ring Formation: The cyclobutane ring can be synthesized through various methods, including the cyclization of appropriate precursors or the use of cycloaddition reactions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or other suitable aromatic substitution reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using reactors such as Continuous Stirred Tank Reactors (CSTRs) to ensure efficient mixing and scalability .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclobutane derivatives, alcohols, and ketones.

Scientific Research Applications

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2R)-2-phenylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as a proton donor or acceptor, facilitating the formation of new chemical bonds. It may also participate in hydrogen bonding and other molecular interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride is unique due to its specific chiral configuration and the presence of a phenyl group, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

(1R,2R)-2-phenylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N.ClH/c11-10-7-6-9(10)8-4-2-1-3-5-8;/h1-5,9-10H,6-7,11H2;1H/t9-,10-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWXBXHIAUZHMB-DHTOPLTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H]1C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1969288-19-4
Record name rac-(1R,2R)-2-phenylcyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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